Apricitabine

Description

This compound is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. This compound is effective against nucleoside-resistant HIV.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

BCH-10619 is the (+)-isomer; structure in first source

Properties

IUPAC Name |

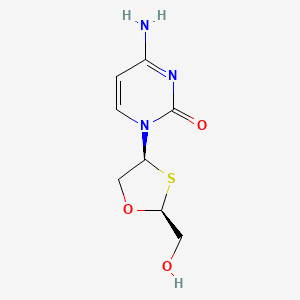

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCFYKJDVMSIR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166974 | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160707-69-7, 143338-12-9 | |

| Record name | Apricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apricitabine in HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricitabine (ATC), a novel deoxycytidine analogue, is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NRTIs, its mechanism of action is centered on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its kinetic properties, resistance profile, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

This compound is a prodrug that, upon entering a host cell, undergoes a series of phosphorylation events to become its active triphosphate form, this compound triphosphate (ATC-TP).[3][4] This metabolic activation is a critical step for its antiviral activity.

Intracellular Activation Pathway

The intracellular phosphorylation of this compound is a multi-step process catalyzed by host cellular kinases. This pathway is essential for the conversion of the inactive prodrug into its pharmacologically active form.

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of HIV-1 Reverse Transcriptase

Once formed, ATC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[3] The viral RT incorporates ATC-TP into the growing viral DNA chain. However, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the process of reverse transcription.[3][4]

Quantitative Analysis of this compound's Efficacy

The inhibitory activity of this compound and its active triphosphate form has been quantified through various in vitro assays. The key parameters are the 50% inhibitory concentration (IC50) in cell-based assays and the inhibition constant (Ki) in cell-free enzyme assays.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (IC50)

| HIV-1 Strain/Mutant | IC50 (µM) | Fold Change vs. Wild-Type |

| Wild-Type (HXB2) | 0.05 - 0.5 | 1.0 |

| M184V | 0.1 - 1.0 | 2 - 4 |

| K65R | 0.5 - 2.5 | 10 - 50 |

| Thymidine Analogue Mutations (TAMs) | 0.1 - 1.0 | 2 - 4 |

| K103N | 0.05 - 0.5 | 1.0 |

| L74V | 0.05 - 0.5 | 1.0 |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Triphosphate (Ki)

| HIV-1 RT Genotype | Ki (µM) |

| Wild-Type | 0.2 - 0.8 |

| K65R | 2.0 - 8.0 |

| M184V | 0.4 - 1.6 |

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Resistance Profile

Resistance to this compound has been observed to develop slowly in vitro.[5] The primary mutation associated with reduced susceptibility to this compound is the K65R mutation in the reverse transcriptase enzyme.[3] This mutation decreases the binding affinity of ATC-TP to the enzyme, as reflected by an increased Ki value.[3] Notably, the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, has a minimal impact on the activity of this compound.[3][5] this compound also retains activity against viruses with thymidine analogue mutations (TAMs).[5][6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established experimental protocols.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)

This assay directly measures the inhibitory effect of ATC-TP on the enzymatic activity of purified HIV-1 RT.

Caption: Workflow for an in vitro HIV-1 RT inhibition assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT), a defined primer/template duplex (e.g., poly(rA)/oligo(dT)), a fixed concentration of the natural dNTP substrate (one of which is radiolabeled, e.g., [3H]dTTP), and varying concentrations of ATC-TP.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT (wild-type or mutant).

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains within the initial linear velocity phase.

-

Quenching: Stop the reaction by adding a quenching solution, such as 0.5 M EDTA.

-

Product Quantification: The amount of incorporated radiolabeled dNTP is quantified. This can be achieved by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using non-linear regression analysis.

Cell-Based Antiviral Activity Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification and Characterization of a Novel HIV-1 Nucleotide-Competing Reverse Transcriptase Inhibitor Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stall of Apricitabine (AVX754): A Technical History

An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a Promising Anti-HIV Agent

Introduction

Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV infection, particularly against drug-resistant strains.[1] As a cytidine analogue, it is structurally related to lamivudine and emtricitabine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The initial synthesis of this compound was carried out by Belleau and Nguyen-Ba.[2] A more efficient, three-step synthesis process was later developed starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.[2] This newer method yields the desired cis-(2R,4R) isomer with over 99% diastereomeric excess through preferential crystallization, a significant improvement as it circumvents the need for chromatography.[2]

The key steps in this optimized synthesis involve:

-

Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.[2]

-

Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]

-

This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it more direct than previous methods.[2]

Mechanism of Action

This compound is a prodrug that, once inside a host cell, undergoes phosphorylation to its active triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting HIV replication.[3]

Caption: Mechanism of action of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]

| Parameter | Cell Line | HIV-1 Strain | Value | Reference |

| EC50 | T-cell lines | Wild-type | 1.0 - 10.0 µM | [4] |

| EC50 | PBMCs | Wild-type | 0.1 - 3.0 µM | [4] |

| EC50 | PBMCs | Wild-type | 1.45 µM | [9] |

| EC50 | PBMCs | Lamivudine (3TC) resistant | 2.2 µM | [9] |

| EC50 | PBMCs | 3TC and Zidovudine (AZT) resistant | 2.4 µM | [9] |

| Ki | - | HIV-1 Reverse Transcriptase | 0.08 µM | [10] |

| Ki | - | DNA polymerase α | 300 µM | [10] |

| Ki | - | DNA polymerase β | 12 µM | [10] |

| Ki | - | DNA polymerase γ | 112.25 µM | [10] |

EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood mononuclear cells.

Resistance Profile

In vitro studies indicated that resistance to this compound develops slowly.[6] It maintained significant activity against HIV-1 strains with various resistance mutations, including:

-

M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]

-

Thymidine Analogue Mutations (TAMs): this compound showed less than a twofold reduction in susceptibility in the presence of up to five TAMs.[11]

-

K65R: While some newer trials suggested this compound could induce the K65R mutation, it generally showed a low propensity for selecting new resistance mutations.[1]

Mitochondrial Toxicity Studies

A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the human mitochondrial DNA polymerase-γ.[12] In vitro studies using HepG2 human hepatoblastoma cells were conducted to assess this risk.

Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells

-

Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.

-

Drug Exposure: The cells were exposed to various concentrations (0.3-300 µM) of this compound and other NRTIs.

-

DNA Extraction: Total DNA was extracted from the cultured cells.

-

Quantification: A duplex nucleic acid sequence-based amplification technique was used to measure the ratio of mitochondrial DNA copies to genomic DNA copies.[12]

The results showed that, similar to tenofovir, this compound had no significant effect on mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile.[12] In contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced mitochondrial DNA levels.[12]

Clinical Development

This compound progressed through to Phase IIb clinical trials and was granted fast-track status by the U.S. Food and Drug Administration (FDA).[1][3]

Pharmacokinetics

Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.

| Parameter | Population | Dose | Value | Reference |

| Bioavailability | - | Oral | 65-80% | [11] |

| Tmax | Healthy Volunteers | 400-1600 mg (single) | ~1.5 - 2 hours | [13] |

| T1/2 (plasma) | Healthy Volunteers | 400-1600 mg (single) | ~3 hours | [13] |

| T1/2 (intracellular triphosphate) | - | - | 6-7 hours | [11] |

| Excretion | Healthy Volunteers | 400-1600 mg (single) | 65-80% unchanged in urine | [13] |

| Cmax (intracellular triphosphate) | HIV-infected patients | 800 mg twice daily | 5.55 ± 1.94 pmol/million cells | [14] |

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum plasma concentration.

The pharmacokinetic profile of this compound was found to be largely linear, with renal excretion being the primary route of elimination, suggesting a low potential for interactions with drugs metabolized by the liver.[13][14]

Clinical Efficacy

Clinical trials demonstrated this compound's potent antiviral activity in both treatment-naïve and treatment-experienced patients.

Phase II Monotherapy Trial (Antiretroviral-Naïve Patients)

-

Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]

-

Results: At a dose of 1200 mg/day, this compound monotherapy resulted in a mean viral load reduction of 1.65 log10 HIV-1 RNA copies/mL.[11][15]

| Dose (per day) | Mean Viral Load Reduction (log10) at Day 10 | Reference |

| 400 mg | -1.18 | [15] |

| 800 mg | -1.28 (at day 7) | [15] |

| 1200 mg | -1.65 | [15] |

| 1600 mg | -1.58 | [15] |

Phase IIb Trial (Treatment-Experienced Patients with M184V)

-

Design: A 21-day, randomized, double-blind study in patients failing therapy that included lamivudine.[16]

-

Results: Patients receiving 800 mg of this compound twice daily experienced a mean viral load reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine group.[16]

Safety and Tolerability

This compound was generally well-tolerated in clinical studies.[3][15] The most commonly reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow suppression, or abnormal lipase levels.[1]

Drug Interactions

-

Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a moderate, but not clinically significant, increase in this compound exposure. No dose adjustment was deemed necessary.[17]

-

Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentration-dependent decrease in the phosphorylation of this compound.[4] This antagonistic interaction meant that this compound could not be used clinically with these agents.[4][11]

Development History and Discontinuation

The development of this compound involved several pharmaceutical companies over its lifespan.

Caption: Development and corporate history of this compound.

This compound was first developed by BioChem Pharma (as BCH10618).[1] Shire Pharmaceuticals later acquired BioChem Pharma and continued development under the codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase IIb results, Avexa announced in May 2010 that it was halting the development program for this compound after failing to secure a partner to fund the more extensive and costly Phase III trials.[18]

Conclusion

This compound represented a significant advancement in the field of NRTI development, offering a potent new option against HIV, including strains resistant to commonly used therapies. Its favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a promising candidate. However, the substantial financial investment required for Phase III clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its development. The story of this compound serves as a case study in the complexities and challenges of pharmaceutical development, where promising science must align with economic realities to bring new therapies to patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]

- 11. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of the pharmacokinetics of this compound in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of this compound halted without finding backer for Phase 3 | HIV i-Base [i-base.info]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Apricitabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data for Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI). The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical Structure and Properties

This compound is a synthetic dideoxynucleoside analogue of cytidine. Its chemical structure is characterized by the presence of an oxathiolane ring in place of the deoxyribose moiety found in natural nucleosides.

IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one[1]

Stereochemistry: The molecule has two chiral centers at the 2 and 4 positions of the oxathiolane ring, with the active enantiomer possessing a (2R, 4R) configuration.[1]

Molecular Formula: C₈H₁₁N₃O₃S[1]

| Property | Value | Reference |

| Molar Mass | 229.25 g/mol | [1] |

| CAS Number | 160707-69-7 | [1] |

Synthesis of this compound

The synthesis of this compound has evolved to improve stereoselectivity and overall yield. Early methods often resulted in a mixture of stereoisomers requiring challenging separation, while more recent approaches focus on enantiomerically pure synthesis.

Key Synthetic Approaches

Two notable synthetic strategies for this compound are the historical sila-Pummerer rearrangement and a more recent, efficient three-step synthesis.

-

Sila-Pummerer Rearrangement: This earlier method involved the rearrangement of a racemic sulphoxide to create the 4-acetate intermediate. Optimization of this reaction was achieved by maintaining a high concentration of acetate ions.

-

Three-Step Synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane: A more recent and efficient process starts with the chiral building block 2-(R)-benzoyloxymethyl-1,3-oxathiolane. This method offers high diastereoselectivity, yielding the desired cis-(2R,4R) isomer.

Detailed Experimental Protocol: Three-Step Synthesis

This protocol outlines the key steps for the synthesis of this compound starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.

Step 1: Synthesis of 2-(R)-Benzoyloxymethyl-1,3-oxathiolane-S-oxide

-

Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane.

-

Procedure: The starting material is oxidized to a mixture of isomers of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide.

-

Note: This intermediate is typically used directly in the next step without separation of the sulfoxide isomers.

Step 2: Coupling with N-Benzoylcytosine

-

Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide and N-benzoylcytosine.

-

Procedure: The oxathiolane-S-oxide is coupled with N-benzoylcytosine. This step is crucial for introducing the nucleobase. The resulting intermediate, 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane, forms a conglomerate that allows for preferential crystallization of the desired diastereomer.

-

Purification: The high diastereomeric excess (>99%) is achieved through crystallization, avoiding the need for chromatography.

Step 3: Deprotection

-

Reactants: 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane.

-

Procedure: The benzoyl protecting groups on both the oxathiolane ring and the cytosine base are removed to yield the final product, this compound.

-

Purification: The final product is purified to meet pharmaceutical standards.

Quantitative Data

Pharmacokinetic Properties of this compound

The following table summarizes key pharmacokinetic parameters of this compound in humans.

| Parameter | Value | Conditions | Reference |

| Bioavailability | 65% to 80% | Oral administration | [1] |

| Protein Binding | < 4% | [1] | |

| Elimination Half-life (triphosphate) | 6 to 7 hours | [1] | |

| Excretion | Primarily renal | [1] | |

| Peak Plasma Concentration (Cmax) | Attained in ~1.5-2.5 hours | Multiple oral doses (200-800 mg twice daily) in HIV-1 infected patients | [2] |

| Steady State | Attained by day 8 | Multiple oral doses in HIV-1 infected patients | [2] |

Antiviral Activity

This compound demonstrates potent activity against wild-type and NRTI-resistant strains of HIV-1.

| Parameter | Value | Target | Reference |

| EC₅₀ (50% effective concentration) | 0.1 to 3.0 µM | HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| Mean Change in Viral Load (Day 21) | -0.71 log₁₀ copies/mL | Treatment-experienced patients with M184V mutation (600 mg twice daily) | [4] |

| Mean Change in Viral Load (Day 21) | -0.90 log₁₀ copies/mL | Treatment-experienced patients with M184V mutation (800 mg twice daily) | [4] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, this compound triphosphate (ATC-TP).[5] ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[6]

The following diagram illustrates the mechanism of action of this compound within the context of the HIV reverse transcription pathway.

Caption: Mechanism of this compound in inhibiting HIV reverse transcription.

Experimental Workflow: Antiviral Activity Assay

The following diagram outlines a typical workflow for assessing the in vitro antiviral activity of this compound.

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

References

- 1. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

In Vitro Antiviral Activity of Apricitabine Against HIV Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant in vitro antiviral activity against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). As a deoxycytidine analogue, its mechanism of action involves the inhibition of HIV reverse transcriptase, a crucial enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its activity against various HIV strains, the experimental protocols used for its evaluation, and its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and pathways are visualized using diagrams.

Introduction

This compound is a promising antiretroviral agent that has shown efficacy against HIV-1 strains resistant to other nucleoside analogues, such as those with the M184V mutation.[1] Its unique resistance profile suggests a low potential for cross-resistance with currently available NRTIs, making it a valuable candidate for treatment-experienced patients.[2] This document serves as a comprehensive resource on the in vitro antiviral properties of this compound, intended to inform further research and development efforts.

Mechanism of Action

This compound is a prodrug that, upon intracellular uptake, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[3] ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety results in chain termination, thereby halting the process of reverse transcription and preventing the synthesis of viral DNA.[3]

Quantitative In Vitro Antiviral Activity

The in vitro antiviral potency of this compound has been evaluated against a panel of laboratory strains and clinical isolates of HIV-1, including those with key resistance mutations. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit viral replication by 50%, as well as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Strain/Isolate | Genotype | EC50 (µM) |

| Wild-type | - | 0.1 - 3.0 |

| 3TC Resistant | M184V | 1.45 |

| 3TC and AZT Resistant | M184V + TAMs | 2.4 |

Data sourced from multiple in vitro studies.[4]

Table 2: In Vitro Activity of this compound Against NRTI-Resistant HIV-1 Isolates in MT-4 Cells

| HIV-1 Isolate Type | Key Resistance Mutations | Fold Change in Susceptibility vs. Wild-Type |

| Zidovudine (AZT) Resistant | M41L, T215Y/F + median of 3 other NAMs | 1.2 - 2.2 |

| Lamivudine (3TC) Resistant | M184V | 1.2 - 2.2 |

| Abacavir (ABC) Resistant | L74V, Y115F, M184V + 1 other NAM | 1.3 - 2.8 |

NAMs: Nucleoside Analogue Mutations. Data indicates that this compound retains significant activity against isolates resistant to other common NRTIs.[4]

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| Various human cell lines | >100 |

This compound has demonstrated a favorable in vitro cytotoxicity profile.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's in vitro antiviral activity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., [³H]TTP or DIG-dUTP), and the HIV-1 RT enzyme.

-

Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the HIV-1 RT enzyme.

-

Reaction Initiation: The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as EDTA.

-

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified.

-

Radiometric Method: If a radiolabeled dNTP is used, the synthesized DNA is captured on a filter, and the radioactivity is measured using a scintillation counter.[5]

-

Colorimetric/Chemiluminescent Method: If a non-radioactive label like Digoxigenin (DIG) is used, the product is captured on a streptavidin-coated plate (via a biotinylated primer). An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic or chemiluminescent substrate. The resulting signal is measured using a plate reader.

-

-

Data Analysis: The percentage of RT inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 p24 Antigen Assay for Antiviral Activity

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

Protocol:

-

Cell Culture and Infection: Susceptible host cells (e.g., PBMCs or T-cell lines) are seeded in a multi-well plate. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of this compound. Control wells include uninfected cells and infected cells without the drug.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

-

Sample Collection: After incubation, the cell culture supernatant is harvested.

-

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house sandwich ELISA kit.

-

A microplate pre-coated with a capture anti-p24 antibody is used.

-

The harvested supernatant is added to the wells, and any p24 antigen present binds to the capture antibody.

-

After washing, a detection anti-p24 antibody (often biotinylated) is added, which binds to a different epitope on the captured p24.

-

A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a chromogenic substrate (e.g., TMB).

-

The reaction is stopped, and the absorbance is read on a microplate reader.[5]

-

-

Data Analysis: A standard curve is generated using known concentrations of recombinant p24 antigen. The concentration of p24 in the experimental samples is interpolated from this curve. The EC50 value is determined by plotting the percentage of viral inhibition (based on p24 levels) against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Plating: Host cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound. Control wells include untreated cells and a vehicle control.

-

Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 5-7 days).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability at each drug concentration is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percent viability against the log of the drug concentration.

Conclusion

The in vitro data presented in this technical guide underscore the potent antiviral activity of this compound against a range of HIV-1 strains, including those with clinically significant resistance mutations to other NRTIs. Its favorable cytotoxicity profile further supports its potential as a valuable component of antiretroviral therapy. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel anti-HIV compounds. Further research is warranted to fully elucidate its clinical utility in various patient populations.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. goldengatebio.com [goldengatebio.com]

Preclinical Pharmacodynamics of Apricitabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Apricitabine (ATC), an experimental nucleoside reverse transcriptase inhibitor (NRTI). The document details its mechanism of action, in vitro efficacy against wild-type and resistant HIV-1 strains, cytotoxicity, and resistance profile. Methodologies for key experiments are provided, along with visual representations of pathways and workflows to facilitate understanding.

Mechanism of Action

This compound is a deoxycytidine analogue that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP). This metabolic activation is initiated by the host cell enzyme deoxycytidine kinase (dCK). Subsequent phosphorylation steps are carried out by other cellular kinases. ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). Upon incorporation into the growing viral DNA chain, it leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting the conversion of viral RNA into DNA.

Metabolic activation and mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1 in various preclinical studies.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NRTI-Resistant HIV-1

| HIV-1 Strain/Variant | Key Resistance Mutations | Cell Line | EC50 (µM) | Fold Change in EC50 | Reference |

| Wild-Type (HXB-2D) | None | Cord Blood Mononuclear Cells | 0.8 ± 0.1 | 1.0 | [1] |

| Mutant Strain | M184V | Cord Blood Mononuclear Cells | 1.1 ± 0.1 | 1.4 | [1] |

| Mutant Strain | K65R | Cord Blood Mononuclear Cells | 2.9 ± 0.4 | 3.6 | [1] |

| Mutant Strain | M41L, M184V, T215Y | Cord Blood Mononuclear Cells | 1.2 ± 0.2 | 1.5 | [1] |

| Wild-Type (Various) | None | T-cell lines | 1.0 - 10.0 | - | [2] |

| Wild-Type (Various) | None | PBMCs | 0.1 - 3.0 | - | [2] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Fold change is calculated relative to the wild-type strain.

In Vitro Cytotoxicity

The cytotoxicity of this compound has been evaluated in various cell lines to determine its therapeutic window.

Data Presentation

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) vs. WT HIV-1 | Reference |

| MT-4 | MTT | >100 | >125 | [2] |

| CEM | MTT | >100 | >125 | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Viability Assay | >100 | >33-1000 | [2] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) is calculated as CC50/EC50.

In Vitro Resistance Profile

Preclinical studies indicate that resistance to this compound develops slowly. While certain mutations can be selected for in vitro, they often confer only a low-level decrease in susceptibility.

Data Presentation

Table 3: In Vitro Resistance Development Profile of this compound

| Starting HIV-1 Strain | Selected Mutations | Fold Change in EC50 | Reference |

| Wild-Type | M184V | 1.1 | [1] |

| Wild-Type | V75I | 1.6 | [1] |

| Wild-Type | K65R | 3.6 | [1] |

Data from in vitro selection studies with serial passage of HIV-1 in the presence of increasing concentrations of this compound.[1]

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against HIV-1 in PBMCs.

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2).

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium.

-

Infection and Treatment: Plate the stimulated PBMCs and infect with a known titer of HIV-1. Immediately add the serially diluted this compound to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.

-

Endpoint Measurement: On day 7, collect the culture supernatants and quantify the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for determining the antiviral activity of this compound in PBMCs.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.

-

Cell Seeding: Seed a T-lymphoid cell line (e.g., MT-4, CEM) or unstimulated PBMCs in a 96-well plate at an appropriate density.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a cell control (no drug).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.

In Vitro Resistance Selection Assay

This protocol outlines the procedure for selecting for HIV-1 resistance to this compound in cell culture.

-

Initial Infection: Infect a susceptible cell line (e.g., MT-4) with wild-type HIV-1 at a low multiplicity of infection (MOI).

-

Drug Application: Culture the infected cells in the presence of a starting concentration of this compound, typically at or slightly above the EC50 value.

-

Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production). When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect fresh cells, and increase the concentration of this compound in the new culture.

-

Repeat Passages: Repeat the process of serial passage and dose escalation for multiple rounds.

-

Genotypic Analysis: After significant resistance has developed (i.e., the virus can replicate at high concentrations of the drug), isolate the viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify resistance-conferring mutations.

-

Phenotypic Analysis: Characterize the phenotype of the selected resistant virus by performing an antiviral activity assay to determine its EC50 for this compound and other NRTIs.

Workflow for the in vitro selection of HIV-1 resistance to this compound.

References

An In-depth Technical Guide to the Early Efficacy and Safety Profile of Apricitabine

This technical guide provides a comprehensive overview of the early preclinical and clinical research into the efficacy and safety of Apricitabine (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Efficacy Data

Early research demonstrated this compound's potent antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2][3][4] Its efficacy has been evaluated through in vitro studies and early-phase clinical trials in both treatment-naive and treatment-experienced patients.

In Vitro Activity

This compound has shown significant activity against HIV-1 strains with mutations that confer resistance to other NRTIs, such as the M184V mutation and multiple thymidine analogue mutations (TAMs).[3][5][6] In vitro studies indicated that this compound retains substantial activity against HIV-1 containing various resistance mutations, with a less than twofold reduction in susceptibility in the presence of up to five TAMs or the M184V mutation.[5]

Clinical Efficacy in Treatment-Naive Patients

A key Phase II monotherapy trial investigated the efficacy of this compound in antiretroviral-naive HIV-1 infected patients. The study demonstrated a significant dose-dependent reduction in plasma HIV-1 RNA levels over a 10-day period.

Table 1: Efficacy of this compound Monotherapy in Treatment-Naive HIV-Infected Patients (10-Day Study)

| This compound Daily Dose | Mean Log10 Reduction in Plasma HIV-1 RNA from Baseline (Day 7) | Mean Log10 Reduction in Plasma HIV-1 RNA from Baseline (Day 10) |

| 400 mg | -1.16[7] | -1.18[7] |

| 800 mg | -1.28[7] | - |

| 1200 mg | -1.44[7] | -1.65[5][7] |

| 1600 mg | -1.30[7] | -1.58[5][7] |

| Placebo | - | P<0.0001 vs placebo for all doses at day 7[5][7] |

Data sourced from a randomized, double-blind, placebo-controlled Phase II trial.[5][7]

Activity in Treatment-Experienced Patients

This compound has also shown promise in patients who have failed previous antiretroviral regimens.[5] Its activity against resistant strains makes it a potential option for patients with limited treatment choices.[2][8] Clinical studies in treatment-experienced patients have shown significant reductions in plasma viral load.[9][10]

Safety and Tolerability Profile

Across early clinical trials, this compound was generally well-tolerated in both healthy volunteers and HIV-infected patients.[5][6]

Common Adverse Events

The most frequently reported adverse events were generally mild to moderate in severity.

Table 2: Common Adverse Events Associated with this compound in Early Clinical Trials

| Adverse Event | Observations |

| Headache | Reported as one of the most common side effects, though the difference from placebo was not always significant.[6][9] |

| Nasal Congestion / Rhinitis | Frequently reported in clinical studies.[6][9] |

| Muscle Pain | Observed as a common side effect.[6] |

| Nausea | Reported in a six-month trial, with an incidence similar to lamivudine.[6] |

| Diarrhea | Observed in a six-month trial, with an incidence similar to lamivudine.[6] |

| Elevated Triglycerides | Reported in a six-month trial.[6] |

| Upper Respiratory Infection | Occurred with a frequency similar to lamivudine in a six-month trial.[6] |

Laboratory Abnormalities and Serious Adverse Events

Importantly, early studies did not associate this compound with several of the more severe toxicities seen with other NRTIs. Specifically, it was not linked to abnormal lipase levels, bone marrow suppression, or significant liver and kidney toxicity.[6] In vitro studies also suggested a low potential for mitochondrial toxicity.[5][9][10]

Pharmacokinetic Profile

This compound is administered orally and demonstrates linear pharmacokinetics.[9][11]

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Bioavailability | 65% - 80%[5][6] | Good oral absorption. |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.5 hours[11] | Rapidly absorbed. |

| Plasma Elimination Half-Life | ~3 hours[5] | Supports twice-daily dosing. |

| Intracellular Half-Life (active triphosphate metabolite) | 6 - 7 hours[5][6] | The active form of the drug has a longer duration within the cell. |

| Protein Binding | < 4%[6] | Low potential for displacement interactions. |

| Metabolism | Minimal hepatic metabolism; converted to its active triphosphate form.[6][9][10] | Low potential for hepatic drug-drug interactions. |

| Excretion | Predominantly renal.[5][9][11] | Dose adjustments may be necessary in patients with renal impairment. |

Experimental Protocols

Phase II Monotherapy Efficacy Study in Treatment-Naive Patients

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[7][11]

-

Patient Population: Antiretroviral-naive adults infected with HIV-1, with a CD4 count of ≥250 cells/µL and a plasma HIV-1 RNA level between 5,000 and 100,000 copies/mL.[7]

-

Dosing Regimens: Patients received oral placebo or this compound at doses of 200 mg, 400 mg, 600 mg, or 800 mg twice daily, or 800 mg or 1200 mg once daily for 10 days.[11] Another report specifies daily doses of 400 mg, 800 mg, 1200 mg, and 1600 mg.[7]

-

Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels from baseline.[9][10]

-

Pharmacokinetic Sampling: Blood and urine samples were collected over 24 hours on days 1 and 8 for pharmacokinetic analysis.[11]

Phase I Drug-Drug Interaction Study with Tipranavir/Ritonavir

-

Study Design: A Phase I, open-label, controlled, single-center study.[12]

-

Participant Population: 18 healthy adult male subjects.[12]

-

Methodology: Subjects received a single 800 mg dose of this compound on day 1. From day 2 to day 9, they received tipranavir 500 mg plus ritonavir 200 mg every 12 hours to reach steady-state concentrations. On day 10, subjects received a single morning dose of 800 mg this compound with a single dose of tipranavir/ritonavir. Pharmacokinetic sampling was conducted over 12 hours post-dosing on days 1, 9, and 10.[12]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for an Early Phase Antiretroviral Clinical Trial

Caption: Early phase antiretroviral clinical trial workflow.

Drug Resistance Profile

A significant advantage of this compound observed in early studies is its low propensity to select for resistance mutations.[5][7] In vitro and during clinical monotherapy, there was a low tendency for the development of resistance.[5] While some later studies suggested the potential for inducing K65R mutations, which could confer resistance to didanosine and tenofovir, this compound generally demonstrated a favorable resistance profile, particularly against strains with the common M184V mutation.[6] This suggests its potential utility in patients who have failed regimens containing lamivudine or emtricitabine.[5][9][10]

Conclusion

The early research on this compound established it as a promising NRTI with a potent efficacy profile against both wild-type and resistant HIV-1 strains. Its favorable pharmacokinetic properties, including good oral bioavailability and a low potential for hepatic drug interactions, coupled with a generally well-tolerated safety profile, positioned it as a viable candidate for further development, particularly for treatment-experienced patients.[4][5][9][10] The data from these initial studies provided a strong foundation for subsequent, longer-term clinical trials to fully elucidate its role in the management of HIV infection.

References

- 1. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]

- 9. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the pharmacokinetics of this compound in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Apricitabine Clinical Trial Design for Treatment-Naive HIV Patients

These application notes provide a comprehensive overview of a clinical trial design for evaluating the safety and efficacy of apricitabine in treatment-naive HIV-1 infected individuals. The provided information is based on published clinical trial data for this compound and established methodologies for HIV clinical research.

Introduction

This compound (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As a deoxycytidine analogue, it is intracellularly phosphorylated to its active triphosphate form, which then competes with natural substrates for incorporation into viral DNA, leading to chain termination and inhibition of the reverse transcriptase enzyme.[1] While much of its development focused on treatment-experienced patients, early clinical studies also evaluated its potential in treatment-naive populations.[1][2][3][4] This document outlines a potential clinical trial design for this compound as part of a combination antiretroviral therapy (cART) regimen for individuals with no prior history of HIV treatment.

Clinical Trial Design

This section details a hypothetical Phase II, randomized, double-blind, active-controlled study to assess the efficacy and safety of an this compound-containing regimen compared to a standard-of-care regimen in treatment-naive HIV-1 infected adults.

Study Objectives

-

Primary Objective: To evaluate the proportion of participants with plasma HIV-1 RNA <50 copies/mL at 48 weeks of treatment.

-

Secondary Objectives:

-

To assess the change from baseline in CD4+ T-cell count at 48 weeks.

-

To evaluate the safety and tolerability of the this compound-containing regimen.

-

To characterize the emergence of genotypic and phenotypic resistance to this compound and other antiretroviral agents.

-

Patient Population

The study would enroll antiretroviral-naive adult patients with chronic HIV-1 infection.

Table 1: Inclusion and Exclusion Criteria

| Criteria | Description |

| Inclusion Criteria | |

| Age ≥ 18 years.[3] | |

| Documented HIV-1 infection. | |

| Antiretroviral treatment-naive.[3] | |

| Plasma HIV-1 RNA ≥ 5,000 and ≤ 100,000 copies/mL.[3] | |

| CD4+ T-cell count ≥ 250 cells/µL.[3] | |

| Ability to provide informed consent. | |

| Exclusion Criteria | |

| Pregnancy or breastfeeding.[5] | |

| Active Hepatitis B or C co-infection requiring treatment.[5] | |

| Significant renal or hepatic impairment.[5] | |

| History of opportunistic infections. | |

| Known resistance to any of the study drugs. |

Study Schema

The following diagram illustrates the proposed clinical trial workflow.

Quantitative Data Summary

The following tables summarize hypothetical baseline characteristics and efficacy outcomes based on data from an early-phase monotherapy study of this compound in treatment-naive patients.[3]

Table 2: Baseline Characteristics (Hypothetical)

| Characteristic | This compound 800 mg/day (n=12) | This compound 1200 mg/day (n=14) | Placebo (n=13) |

| Mean Age (years) | 35 | 38 | 36 |

| Gender (% male) | 83% | 79% | 85% |

| Mean Baseline HIV-1 RNA (log10 copies/mL) | 4.8 | 4.7 | 4.6 |

| Mean Baseline CD4+ T-cell count (cells/µL) | 450 | 480 | 465 |

Table 3: Efficacy Outcomes from a 10-day Monotherapy Study

| Parameter | This compound 400 mg/day (n=11) | This compound 800 mg/day (n=12) | This compound 1200 mg/day (n=14) | This compound 1600 mg/day (n=13) | Placebo (n=13) |

| Mean HIV-1 RNA reduction at Day 7 (log10 copies/mL) | -1.16 | -1.28 | -1.44 | -1.30 | +0.05 |

| Mean HIV-1 RNA reduction at Day 10 (log10 copies/mL) | -1.18 | -1.40 | -1.65 | -1.58 | +0.08 |

Data adapted from a study on the efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients.[3]

Experimental Protocols

HIV-1 RNA Quantification (Viral Load)

Principle: This protocol describes the quantification of HIV-1 RNA in plasma using a real-time reverse transcription polymerase chain reaction (RT-PCR) assay.[6][7][8][9][10]

Methodology:

-

Sample Collection and Processing:

-

Collect whole blood in EDTA-containing tubes.

-

Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.

-

Store plasma at -80°C until analysis.

-

-

RNA Extraction:

-

Extract viral RNA from 200 µL of plasma using a commercial viral RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit) according to the manufacturer's instructions.[7]

-

Elute the purified RNA in 60 µL of elution buffer.

-

-

Real-Time RT-PCR:

-

Prepare a master mix containing a one-step RT-PCR reagent, primers, and a fluorescently labeled probe targeting a conserved region of the HIV-1 genome (e.g., LTR or gag).

-

Add 20 µL of the extracted RNA to 30 µL of the master mix in a 96-well PCR plate.

-

Perform reverse transcription and PCR amplification in a real-time PCR instrument with the following cycling conditions:

-

Reverse Transcription: 50°C for 5 minutes.

-

Initial Denaturation: 95°C for 20 seconds.

-

PCR Amplification (50 cycles):

-

Denaturation: 95°C for 3 seconds.

-

Annealing/Extension: 58°C for 30 seconds.[8]

-

-

-

-

Data Analysis:

-

Generate a standard curve using a dilution series of a quantified HIV-1 RNA standard.

-

Determine the HIV-1 RNA copy number in patient samples by interpolating their quantification cycle (Cq) values against the standard curve.

-

Express the final viral load as copies/mL of plasma.

-

CD4+ T-Cell Counting

Principle: This protocol outlines the enumeration of CD4+ T-lymphocytes from whole blood using flow cytometry.[11][12]

Methodology:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Pipette 100 µL of whole blood into a flow cytometry tube.

-

-

Antibody Staining:

-

Add a pre-titered cocktail of fluorescently conjugated monoclonal antibodies (e.g., CD45-PerCP, CD3-FITC, CD4-PE, CD8-APC) to the tube.

-

Vortex gently and incubate for 15 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add 2 mL of a commercial lysing solution and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the sample on a flow cytometer.

-

Gate on the lymphocyte population based on CD45 expression and side scatter properties.

-

Within the lymphocyte gate, identify T-cells (CD3+) and subsequently quantify the percentage of CD4+ and CD8+ T-cells.[13]

-

Calculate the absolute CD4+ T-cell count by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC).

-

HIV Genotypic Resistance Testing

Principle: This protocol describes the identification of drug resistance-associated mutations in the HIV-1 reverse transcriptase (RT) and protease (PR) genes by sequencing.[14][15][16][17][18]

Methodology:

-

Sample and RNA Extraction:

-

Use plasma with a viral load >500-1000 copies/mL.[15]

-

Extract viral RNA as described in Protocol 4.1.

-

-

Reverse Transcription and PCR Amplification:

-

Perform reverse transcription to generate cDNA.

-

Amplify the RT and PR gene regions using nested PCR with specific primers.

-

-

Sequencing:

-

Purify the PCR products.

-

Perform Sanger sequencing of the amplified RT and PR genes.

-

-

Data Analysis:

-

Assemble and edit the sequence data.

-

Compare the patient-derived sequence to a wild-type HIV-1 reference sequence.

-

Identify mutations known to be associated with resistance to NRTIs, NNRTIs, and PIs using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).

-

Signaling Pathway and Logical Relationships

This compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

References

- 1. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]

- 6. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. dna-technology.com [dna-technology.com]

- 11. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]

- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]

- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 17. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 18. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Apricitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against wild-type and drug-resistant strains of HIV-1.[1][2][3][4] As a cytidine analog, its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle.[1][5][6] These application notes provide an overview and detailed protocols for the in vivo evaluation of this compound's efficacy using established humanized mouse models. While specific preclinical efficacy data for this compound in these models is not publicly available, this document presents representative protocols and data based on studies with other NRTIs and publicly available clinical trial data for this compound.

In Vivo Models for this compound Efficacy

The most relevant and widely used preclinical models for evaluating the efficacy of anti-HIV drugs are humanized mouse models. These models involve the engraftment of human cells or tissues into immunodeficient mice, creating a system that can be productively infected with HIV-1 and used to assess therapeutic interventions.[7][8][9]

Key Humanized Mouse Models:

-

SCID-hu Thy/Liv Mouse: This model involves the implantation of human fetal thymus and liver tissue under the kidney capsule of a Severe Combined Immunodeficient (SCID) mouse.[10][11] This creates a long-lasting, functional human thymic organoid that supports T-cell development and is susceptible to HIV-1 infection.[12] It is considered a standardized model for the preclinical evaluation of antiretroviral efficacy.[10][11]

-

Hu-NSG and Hu-BLT Mice: These models utilize NOD-scid IL2Rgammanull (NSG) mice, which are highly immunodeficient.

-

Hu-NSG: Engrafted with human CD34+ hematopoietic stem cells (HSCs).[13][14]

-

Hu-BLT: Engrafted with human fetal bone marrow, liver, and thymus tissue.[7][12] These models develop a more robust and systemic human immune system, including mucosal immunity, making them suitable for studying HIV transmission and pathogenesis.[7][12]

-

Rat Models: While not suitable for efficacy testing against HIV-1 due to species barriers, rat models have been utilized for pharmacokinetic and renal handling studies of this compound.[15][16]

Efficacy Endpoints

The primary endpoints for assessing the in vivo efficacy of this compound in humanized mouse models include:

-

Viral Load Reduction: Measurement of plasma HIV-1 RNA or cell-associated p24 antigen levels.[10][11]

-

CD4+ T-Cell Preservation: Monitoring the absolute counts and percentages of human CD4+ T-cells in peripheral blood and lymphoid tissues.[10][17][18]

-

Genotypic Resistance Analysis: Sequencing of the HIV-1 reverse transcriptase gene to identify the emergence of drug-resistant mutations.[19]

Quantitative Data Summary

Disclaimer: The following tables summarize quantitative data from human clinical trials of this compound, as specific preclinical efficacy data from humanized mouse models is not publicly available. This data is provided for illustrative purposes to demonstrate the expected efficacy of this compound.

Table 1: Viral Load Reduction in Antiretroviral-Naive HIV-1 Infected Patients (10-Day Monotherapy) [20]

| This compound Daily Dose | Mean Log10 HIV-1 RNA Reduction from Baseline (Day 10) |

| 400 mg | -1.18 |

| 800 mg | -1.28 |

| 1200 mg | -1.65 |

| 1600 mg | -1.58 |

Table 2: Viral Load Reduction in Treatment-Experienced HIV-1 Infected Patients with M184V Mutation (21-Day Therapy) [4]

| Treatment Group | Mean Log10 HIV-1 RNA Reduction from Baseline (Day 21) |

| This compound 600 mg twice daily | -0.71 |

| This compound 800 mg twice daily | -0.90 |

| Lamivudine 150 mg twice daily | -0.03 |

Experimental Protocols

The following are detailed, representative protocols for evaluating the in vivo efficacy of a novel NRTI like this compound using the SCID-hu Thy/Liv mouse model. These protocols are based on established methodologies for testing other NRTIs.[10][21]

Protocol 1: Prophylactic Efficacy of this compound in SCID-hu Thy/Liv Mice

Objective: To determine the ability of this compound to prevent HIV-1 infection when administered prior to viral challenge.

Materials:

-

SCID-hu Thy/Liv mice (12-20 weeks post-implantation)

-

HIV-1 infectious molecular clone (e.g., NL4-3)

-

This compound, formulated for oral gavage

-

Vehicle control (e.g., sterile water or PBS)

-

Anesthesia (e.g., ketamine/xylazine)

-

Blood collection supplies (e.g., retro-orbital sinus capillary tubes)

-

Equipment for p24 ELISA and/or RT-qPCR

-

Flow cytometer and antibodies for human CD4 and CD8

Procedure:

-

Animal Acclimatization: Acclimate SCID-hu Thy/Liv mice to the facility for at least one week prior to the study.

-

Grouping: Randomly assign mice to treatment and control groups (n=5-10 per group).

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., 10 mg/kg/day)

-

Group 3: this compound (mid dose, e.g., 30 mg/kg/day)

-

Group 4: this compound (high dose, e.g., 100 mg/kg/day)

-

-

Drug Administration: Administer this compound or vehicle control via oral gavage twice daily, starting 24 hours before viral inoculation and continuing for 21 days.

-

HIV-1 Inoculation: Anesthetize mice and directly inject a standardized dose of HIV-1 into the thymic implant.

-

Monitoring: Monitor animals daily for signs of toxicity or distress.

-

Sample Collection:

-

Collect peripheral blood weekly via retro-orbital sinus puncture to monitor plasma viral load and human CD4+ T-cell counts.

-

At day 21 post-inoculation, euthanize the mice and harvest the thymic implants.

-

-

Endpoint Analysis:

-

Viral Load: Quantify HIV-1 p24 antigen in thymocyte lysates by ELISA and/or HIV-1 RNA in plasma by RT-qPCR.

-

CD4+ T-Cell Counts: Analyze thymocyte suspensions by flow cytometry for the expression of human CD4 and CD8 to determine the extent of CD4+ T-cell depletion.

-

Toxicity: Monitor body weight and perform complete blood counts and serum chemistry analysis.

-

Protocol 2: Therapeutic Efficacy of this compound in Chronically Infected SCID-hu Thy/Liv Mice

Objective: To determine the ability of this compound to suppress viral replication in mice with established HIV-1 infection.

Procedure:

-

Animal Acclimatization and HIV-1 Inoculation: Follow steps 1 and 4 from Protocol 1.

-

Establishment of Infection: Allow the infection to establish for 14 days post-inoculation.

-

Grouping and Drug Administration: At day 14, randomly assign infected mice to treatment and control groups as described in Protocol 1, step 2. Begin twice-daily oral gavage with this compound or vehicle control and continue for 28 days.

-

Monitoring and Sample Collection: Follow steps 5 and 6 from Protocol 1, with sample collection occurring at baseline (day 14 post-infection) and weekly throughout the treatment period. Euthanasia and tissue harvest occur at day 42 post-inoculation.

-

Endpoint Analysis: Perform endpoint analyses as described in Protocol 1, step 7, comparing post-treatment values to baseline and to the vehicle control group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, a nucleoside reverse transcriptase inhibitor.

Experimental Workflow for Therapeutic Efficacy Testing

Caption: Workflow for testing the therapeutic efficacy of this compound in SCID-hu mice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 9. NRTIs: Types, uses, side effects [medicalnewstoday.com]

- 10. Validation of the SCID-hu Thy/Liv Mouse Model with Four Classes of Licensed Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound | C8H11N3O3S | CID 455041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Humanized Mouse Model of HIV Infection [massgeneral.org]

- 15. Nucleoside Reverse Transcriptase Inhibitor (NRTI) | NIH [clinicalinfo.hiv.gov]

- 16. Use of standardized SCID-hu Thy/Liv mouse model for preclinical efficacy testing of anti-human immunodeficiency virus type 1 compounds - PMC [pmc.ncbi.nlm.nih.gov]